1-(4-Benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one
Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a cyclohexylpropanone moiety
Preparation Methods
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the alkylation of piperidine with benzyl halides to form 4-benzylpiperidine. This intermediate can then be reacted with cyclohexylpropanone under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one involves its interaction with specific molecular targets and pathways. It has been found to modulate neurotransmitter systems, particularly by acting as a monoamine releasing agent. This modulation can influence the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting neuronal communication and function .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one stands out due to its unique structural features and pharmacological profile. Similar compounds include:
4-Benzylpiperidine: Known for its use as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-Benzyl-4-piperidone: Utilized as a building block in the synthesis of various medicinal compounds.
N-Phenyl-4-piperidinamine: Another piperidine derivative with applications in pharmaceutical synthesis.
These compounds share structural similarities but differ in their specific functional groups and resulting pharmacological effects.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-cyclohexylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO/c23-21(12-11-18-7-3-1-4-8-18)22-15-13-20(14-16-22)17-19-9-5-2-6-10-19/h2,5-6,9-10,18,20H,1,3-4,7-8,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOBQLVZJBHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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